molecular formula C17H9Cl2N3O B15035866 (2E)-3-(2,6-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

(2E)-3-(2,6-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B15035866
M. Wt: 342.2 g/mol
InChI Key: NBELDLWWDZWNDH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,6-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is introduced to the quinazolinone core.

    Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the intermediate with acrylonitrile under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,6-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of quinazolinone are often explored for their therapeutic potential, including their use as enzyme inhibitors or receptor modulators.

Industry

Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Phenylprop-2-enenitrile Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of (2E)-3-(2,6-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H9Cl2N3O

Molecular Weight

342.2 g/mol

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H9Cl2N3O/c18-13-5-3-6-14(19)12(13)8-10(9-20)16-21-15-7-2-1-4-11(15)17(23)22-16/h1-8H,(H,21,22,23)/b10-8+

InChI Key

NBELDLWWDZWNDH-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=C(C=CC=C3Cl)Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(C=CC=C3Cl)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.